molecular formula C21H18ClN3O2S B2717062 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921583-78-0

4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2717062
CAS No.: 921583-78-0
M. Wt: 411.9
InChI Key: WXCLPRZBGOHJNV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields for its unique structural characteristics and potential applications. The compound features a complex structure that incorporates thiazole, isoquinoline, and benzamide moieties, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common route includes the preparation of intermediate compounds such as 3,4-dihydroisoquinoline derivatives and thiazole compounds, which are then coupled through amide bond formation.

  • Starting materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 3,4-dihydroisoquinoline.

  • Thiazole formation: Thiazole derivatives can be synthesized by reacting α-haloketones with thiourea or other sulfur sources.

  • Coupling reaction: The final step involves coupling the prepared thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (such as triethylamine) to yield the target compound.

Industrial Production Methods

Large-scale production of this compound follows similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent selection, reaction temperature control, and the use of catalysts are adjusted to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The isoquinoline moiety in the compound can undergo oxidation reactions to form N-oxide derivatives.

  • Reduction: The carbonyl group in the thiazole ring is prone to reduction, yielding alcohol derivatives.

  • Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).

Major Products Formed

  • Oxidation: N-oxide derivatives of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide.

  • Reduction: Reduced alcohol derivatives at the thiazole carbonyl position.

  • Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis to create complex molecules.

  • Studied for its reactivity and ability to form diverse chemical compounds.

Biology

  • Potential use as a biochemical probe to study enzyme interactions and protein binding.

Medicine

  • Investigated for its pharmacological properties, such as potential antimicrobial, anticancer, and anti-inflammatory activities.

Industry

  • Employed in the development of novel materials and chemical sensors.

Mechanism of Action

4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects through various molecular mechanisms:

  • Molecular Targets: The compound can interact with enzymes and receptor proteins, influencing their activity.

  • Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out for its unique combination of functional groups, which confer specific reactivity and biological activity.

List of Similar Compounds

  • 4-chloro-N-(thiazol-2-yl)benzamide: : Shares the thiazole-benzamide framework but lacks the isoquinoline moiety.

  • 4-chloro-N-(4-oxo-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)benzamide: : Similar structure with an oxo group instead of a methylene linker.

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)-4-chlorobenzamide: : Isoquinoline group directly linked to the thiazole without an additional carbonyl group.

The uniqueness of this compound lies in its integrated isoquinoline and thiazole structures, which offer versatile chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c22-17-7-5-15(6-8-17)20(27)24-21-23-18(13-28-21)11-19(26)25-10-9-14-3-1-2-4-16(14)12-25/h1-8,13H,9-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCLPRZBGOHJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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